Dicentrinone

antileishmanial oxoaporphine neglected tropical disease

Dicentrinone (also referred to as oxodicentrine, NSC-617671; CAS 16408-78-9) is a naturally occurring oxoaporphine alkaloid isolated from multiple plant species within the Annonaceae and Lauraceae families, including Ocotea puberula, Duguetia furfuracea, and Stephania tetrandrae. It belongs to the oxoaporphine subgroup of the isoquinoline alkaloid superfamily, characterized by a planar tetracyclic skeleton bearing a carbonyl at the C-7 position, two methoxyl groups, and a methylenedioxyl moiety.

Molecular Formula C19H13NO5
Molecular Weight 335.3 g/mol
CAS No. 16408-78-9
Cat. No. B101027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicentrinone
CAS16408-78-9
Synonymsdicentrinone
Molecular FormulaC19H13NO5
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC
InChIInChI=1S/C19H13NO5/c1-22-12-6-10-11(7-13(12)23-2)18(21)17-15-9(3-4-20-17)5-14-19(16(10)15)25-8-24-14/h3-7H,8H2,1-2H3
InChIKeyNEQVOBXBOFZEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicentrinone (CAS 16408-78-9) Baseline Overview: An Oxoaporphine Alkaloid for Differentiated Antiprotozoal, Topoisomerase I, PDI, and DNA-Binding Research


Dicentrinone (also referred to as oxodicentrine, NSC-617671; CAS 16408-78-9) is a naturally occurring oxoaporphine alkaloid isolated from multiple plant species within the Annonaceae and Lauraceae families, including Ocotea puberula, Duguetia furfuracea, and Stephania tetrandrae [1]. It belongs to the oxoaporphine subgroup of the isoquinoline alkaloid superfamily, characterized by a planar tetracyclic skeleton bearing a carbonyl at the C-7 position, two methoxyl groups, and a methylenedioxyl moiety. This compound has been identified as a human topoisomerase I inhibitor and a protein disulfide isomerase (PDI) inhibitor, and has demonstrated potent, differentiated antiprotozoal and DNA-intercalating activities that distinguish it from closely related oxoaporphine congeners [2][3].

Why Generic Oxoaporphine Substitution Fails: Dicentrinone's Pharmacological Profile Diverges Sharply from Liriodenine, Lysicamine, and Dicentrine


Oxoaporphine alkaloids share a common planar chromophore, yet minor variations in substitution pattern — particularly the presence and position of methoxyl, methylenedioxyl, and N-methyl groups — drive profound differences in molecular target engagement and biological potency. Dicentrinone's unique combination of a 10,11-dimethoxy substitution with a 1,2-methylenedioxy bridge on the oxoaporphine nucleus yields a DNA intercalation binding affinity ranked Di ≥ Li > Ly (where Li = liriodenine, Ly = lysicamine) [1], an anti-leishmanial IC50 up to three orders of magnitude lower than co-isolated alkaloids [2], and PDI inhibitory activity (IC50 43.95 μM) superior to its close structural analog dicentrine (IC50 56.70 μM) [3]. Consequently, even congeners isolated from the same botanical source cannot be treated as functionally interchangeable in procurement decisions for drug discovery or biochemical research.

Dicentrinone (CAS 16408-78-9) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Dimensions


Dicentrinone's Anti-Leishmanial Potency (IC50 0.01 μM) Exceeds Co-Isolated Alkaloids by >900-Fold

In a direct head-to-head evaluation of five alkaloids isolated from the same batch of Duguetia furfuracea subterranean stem bark, dicentrinone demonstrated the strongest leishmanicidal activity with an IC50 of 0.01 μM, while duguetine and duguetine β-N-oxide — though exhibiting considerable antitumoral activity across all cell lines evaluated — showed substantially weaker anti-leishmanial effects. The quantitative margin between dicentrinone's leishmanicidal IC50 (0.01 μM) and duguetine's trypomastigote IC50 (9.32 μM) represents an approximately 932-fold difference [1]. Importantly, dicentrinone's cytotoxicity was characterized as weak, indicating that the leishmanicidal activity is not merely a reflection of general cellular toxicity [1].

antileishmanial oxoaporphine neglected tropical disease

Dicentrinone Matches or Exceeds Liriodenine in DNA Intercalation Binding Affinity: Di ≥ Li > Ly

Kong et al. (2024) directly compared three natural oxoaporphine alkaloids — dicentrinone (Di), liriodenine (Li), and lysicamine (Ly) — using confocal laser scanning fluorescence microscopy, ethidium bromide (EB) and methyl green (MG) displacement assays, UV-vis spectroscopy, cyclic voltammetry, and molecular docking. The binding ability ranking was unequivocally established as Di ≥ Li > Ly [1]. Both Di and Li were classified as DNA intercalators, whereas Ly exhibited a mixed-mode binding of partial intercalation and groove affinity. Molecular docking revealed that the Di-DNA complex is stabilized primarily by π-π stacking interactions, which are stronger than the mixed hydrophobic and hydrogen-bonding forces governing the Ly-DNA complex [1]. Dicentrinone's marginally superior binding relative to liriodenine is attributed to the structural differences between their substitution patterns on the oxoaporphine scaffold [1].

DNA intercalation oxoaporphine molecular docking

Dicentrinone Inhibits Protein Disulfide Isomerase (PDI) with Greater Potency (IC50 43.95 μM) than Dicentrine (IC50 56.70 μM), While Tetrandrine and Fangchinoline Are Inactive

Zhao et al. (2021) isolated seven alkaloids from Stephania tetrandrae Radix and screened them for PDI inhibitory activity using an insulin turbidity assay. Among the seven alkaloids, only dicentrinone and dicentrine demonstrated effective PDI inhibition, while tetrandrine and fangchinoline — the two major bisbenzylisoquinoline alkaloids from the same plant — showed no PDI inhibitory activity [1]. Dicentrinone exhibited an IC50 of 43.95 μM, representing a 1.29-fold greater potency than dicentrine (IC50 = 56.70 μM). The PDI-target engagement was further corroborated by siRNA knockdown experiments: co-treatment with PDI siRNA abolished the anti-proliferative effect of both compounds in HepG2 cells, confirming on-target activity. Additionally, both dicentrinone and dicentrine were successfully docked into the active pocket of PDI (PDB #3UEM), supporting a physical binding interaction [1].

PDI inhibitor protein disulfide isomerase hepatoma

Dicentrinone Inhibits Human Topoisomerase I via a Mechanism Mechanistically Distinct from Camptothecin and Its Derivatives

Zhou et al. (2000) identified dicentrinone as the major bioactive principle from Ocotea leucoxylon via bioassay-directed fractionation using a yeast screen for DNA-damaging agents. Dicentrinone (compound 4) demonstrated selective bioactivity against the rad52 repair-deficient yeast strain RS322 with an IC12 of 49 μg/mL, while being completely inactive against the rad52- and top1-deficient double-mutant strain RS321 (IC12 > 2000 μg/mL) and the repair-proficient wild-type strain RJ03 (IC12 > 2000 μg/mL) [1]. This pattern of selective activity is characteristic of topoisomerase I-targeting agents. Recombinant human topoisomerase I enzyme assays confirmed direct inhibition [1]. Crucially, colony formation studies indicated that dicentrinone's mechanism of toxicity differs from that of camptothecin and its derivatives — a clinically important distinction, as camptothecin resistance (mediated by topoisomerase I point mutations and drug efflux) is a major limitation of current topoisomerase I-targeted chemotherapy [1][2]. The related alkaloid dicentrine (compound 3), co-isolated from the same extract, was inactive in all yeast strains, further underscoring the specificity of dicentrinone's activity [1].

topoisomerase I inhibitor yeast assay camptothecin resistance

Dicentrinone Displays Benznidazole-Comparable Anti-Trypanosomal Activity (IC50 16.4 μM) with High Mammalian Selectivity (SI > 12; CC50 > 200 μM)

Barbosa et al. (2020) evaluated dicentrinone — isolated for the first time from Ocotea puberula leaves — against trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. Dicentrinone exhibited an IC50 of 16.4 ± 1.7 μM, comparable to the clinical reference drug benznidazole (IC50 = 18.7 ± 4.1 μM) [1]. However, dicentrinone demonstrated substantially reduced mammalian cytotoxicity, with a CC50 exceeding 200 μM against NCTC cells, yielding a selectivity index (SI = CC50/IC50) greater than 12 [1]. In contrast, benznidazole — despite being the first-line treatment for Chagas disease — is known for significant dose-limiting toxicity. The Langmuir monolayer membrane model studies further revealed that dicentrinone incorporates into DPPE lipid films, expands the monolayer, decreases compressional modulus, and induces configurational disorder in lipid acyl chains, providing a biophysical rationale for its membrane-mediated antiparasitic mechanism [1].

antitrypanosomal selectivity index Chagas disease

Dicentrinone (CAS 16408-78-9) Best-Fit Research and Industrial Application Scenarios


Leishmaniasis Drug Discovery: Ultra-Potent Starting Point for Lead Optimization

Dicentrinone's IC50 of 0.01 μM against Leishmania represents the strongest leishmanicidal activity among all alkaloids co-isolated from Duguetia furfuracea, exceeding duguetine by approximately 932-fold [1]. This exceptional potency, combined with weak general cytotoxicity, makes dicentrinone a high-priority procurement for medicinal chemistry teams seeking to develop novel antileishmanial agents through scaffold derivatization, particularly given the limited pipeline of new treatments for visceral and cutaneous leishmaniasis.

Chagas Disease Pharmacology: Benznidazole-Equivalent Potency with an Alternative Toxicity Mechanism

Dicentrinone matches the clinical standard benznidazole in anti-T. cruzi potency (IC50 16.4 μM vs. 18.7 μM) while achieving a selectivity index >12 (CC50 > 200 μM), a profile supported by its distinct membrane-disrupting mechanism demonstrated in DPPE Langmuir monolayer models [2]. Researchers exploring non-benznidazole chemotypes for chronic Chagas disease therapy — where benznidazole tolerability limits treatment completion — should prioritize dicentrinone over other oxoaporphine analogs that lack this validated selectivity profile.

Non-Camptothecin Topoisomerase I Inhibitor Development: Overcoming Resistance

Dicentrinone is a confirmed human topoisomerase I inhibitor whose mechanism of toxicity differs from that of camptothecin and its clinically used derivatives (e.g., topotecan, irinotecan) [3]. Its selective activity in the RS322 yeast strain (IC12 49 μg/mL) versus the top1-deficient RS321 strain (IC12 > 2000 μg/mL) provides a genetically validated screening tool. For industrial oncology programs seeking topoisomerase I inhibitors that evade camptothecin-resistance mechanisms, dicentrinone offers a structurally and mechanistically differentiated entry point.

PDI-Targeted Anticancer Screening: A Natural Inhibitor with Validated On-Target Engagement

Dicentrinone inhibits protein disulfide isomerase with an IC50 of 43.95 μM — superior to the closely related dicentrine (IC50 56.70 μM) — with on-target engagement confirmed by siRNA knockdown experiments in HepG2 cells, whereas co-isolated alkaloids tetrandrine and fangchinoline are devoid of PDI inhibitory activity [4]. With no PDI inhibitors currently approved for clinical use, dicentrinone represents a natural product starting point for PDI-focused drug discovery campaigns and can serve as a reference inhibitor for PDI enzyme screening cascades.

DNA-Binding Probe and Biophysical Research: Validated Intercalator with Defined Binding Mode

Among the three oxoaporphine alkaloids directly compared by Kong et al. (2024), dicentrinone demonstrated DNA intercalation binding affinity meeting or exceeding liriodenine and unequivocally surpassing lysicamine (Di ≥ Li > Ly), with the Di-DNA complex stabilized by π-π stacking interactions [5]. This validated intercalation profile, coupled with confocal microscopy confirmation of nuclear penetration, makes dicentrinone a preferred procurement choice for biophysical laboratories investigating DNA-ligand interactions, developing fluorescent DNA probes, or studying structure-activity relationships in oxoaporphine-DNA recognition.

Quote Request

Request a Quote for Dicentrinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.